

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

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Compound of Interest

Compound Name: (S)-1-Boc-3-hydroxypiperidine

Cat. No.: B1674238

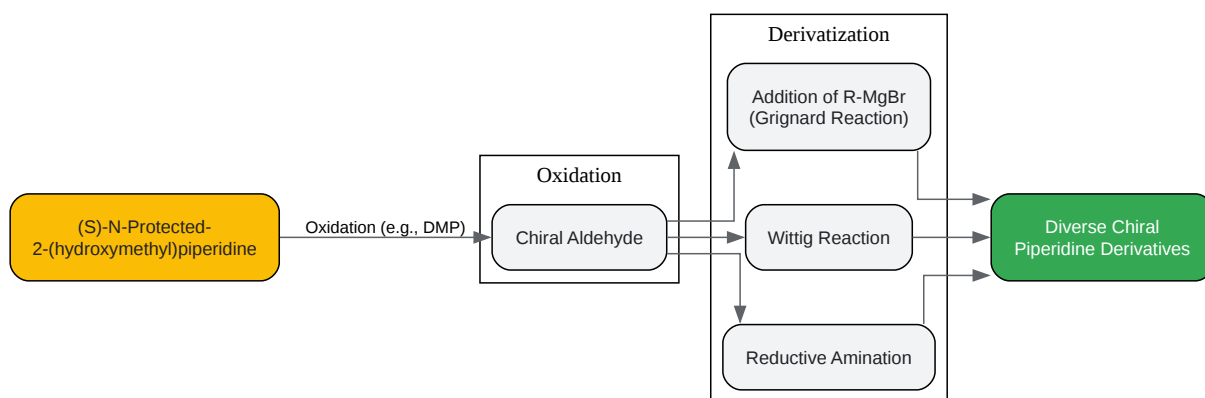
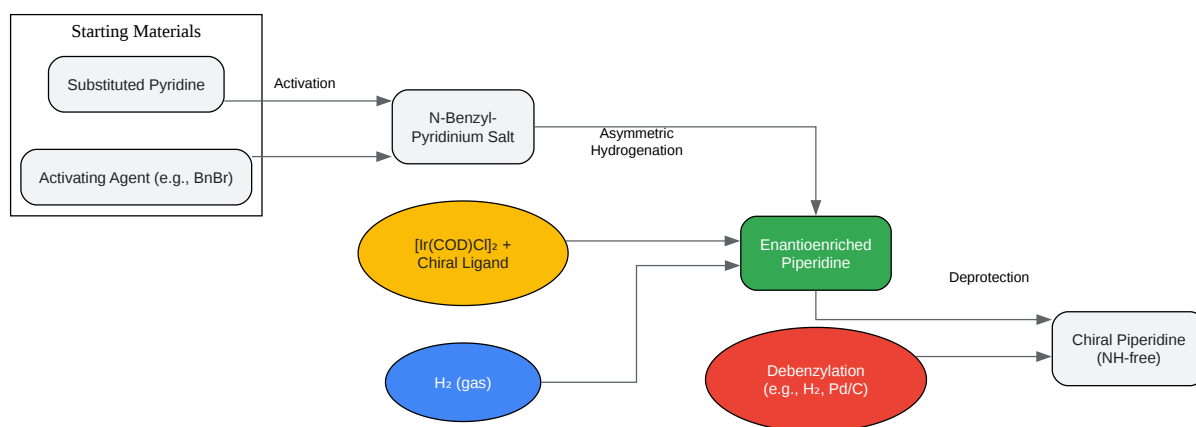
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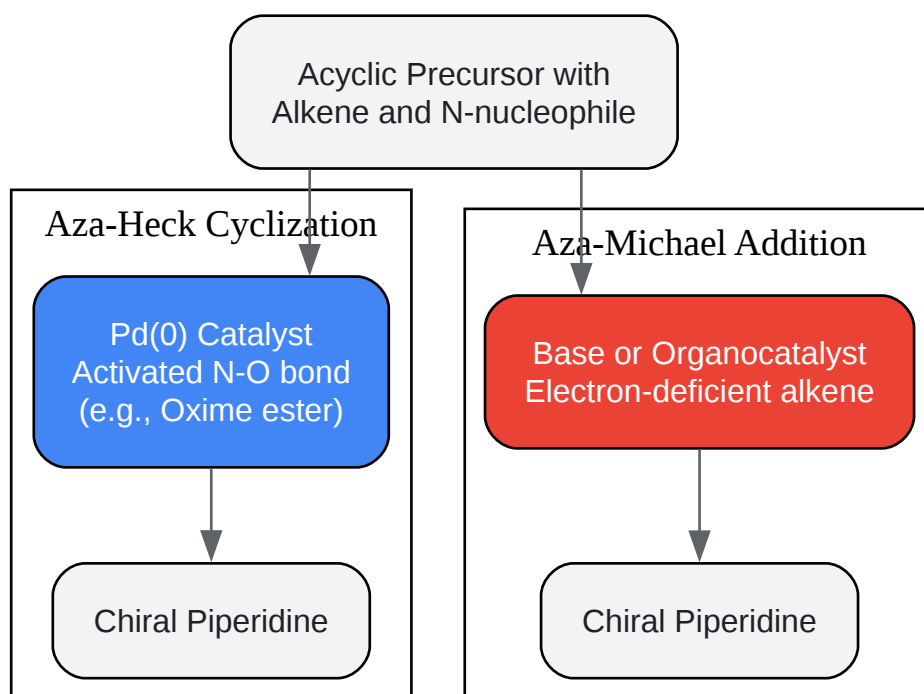
One of the most direct and atom-economical methods for generating chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors. This approach relies on chiral catalysts to control the stereochemical outcome of the reduction.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Iridium catalysts have proven highly effective for the enantioselective hydrogenation of activated pyridine derivatives, such as N-benzylpyridinium salts. This method offers a powerful route to enantioenriched 2- and 3-substituted piperidines.

Workflow for Iridium-Catalyzed Asymmetric Hydrogenation





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